![molecular formula C18H17N5O4S B2860806 2-(2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)-3-methylbenzoic acid CAS No. 878702-80-8](/img/structure/B2860806.png)
2-(2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)-3-methylbenzoic acid
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Overview
Description
2-(2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)-3-methylbenzoic acid, also known as MTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Scientific Research Applications
Antiparasitic Applications
Compounds with similar functional groups, such as 2-alkoxy, alkylthio, and alkylamino groups, have been demonstrated to possess antiparasitic activities, particularly as anticoccidial agents. These properties were observed in 2-substituted PABAs, indicating potential applications in the development of new antiparasitic drugs (Rogers et al., 1964).
Anti-inflammatory Agents
Derivatives of 5-aminobenzo[b]thiophene, when converted to 5-(2-chloroacetamido)benzo[b]thiophene and further treated, have shown potent anti-inflammatory activity. This suggests the potential application of related compounds in the development of new anti-inflammatory drugs (Radwan et al., 2009).
Synthesis of Heterocyclic Compounds
The safe generation and utilization of hydrazoic acid in continuous flow reactors for synthesizing 5-substituted-1H-tetrazoles demonstrate the relevance of tetrazole functionalities in creating heterocyclic compounds, which are crucial in pharmaceutical chemistry (Gutmann et al., 2012).
Antibacterial Activity
Zinc complexes of Schiff bases derived from 2-acetamidobenzaldehyde have shown antibacterial properties against pathogenic strains, suggesting the potential of related compounds in antimicrobial applications (Chohan et al., 2003).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolidine derivatives, have been found to exhibit diverse therapeutic and pharmaceutical activities . They are used in probe design and have shown varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Mode of Action
It can be inferred from the structure of the compound that it may interact with its targets through the sulfur atom present in the thiazolidine motif . The presence of sulfur enhances their pharmacological properties .
Biochemical Pathways
Compounds with similar structures have been found to affect various biological targets . The diversity in the biological response makes it a highly prized moiety .
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
Compounds with similar structures have shown varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Action Environment
The synthesis of similar compounds has been improved by using green chemistry, which could potentially influence the compound’s action and stability .
properties
IUPAC Name |
2-[[2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c1-11-5-3-8-14(17(25)26)16(11)19-15(24)10-28-18-20-21-22-23(18)12-6-4-7-13(9-12)27-2/h3-9H,10H2,1-2H3,(H,19,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PULDBUUTEWNFLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)NC(=O)CSC2=NN=NN2C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)-3-methylbenzoic acid |
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